Ecabet sodium pentahydrate

Description

Properties

IUPAC Name |

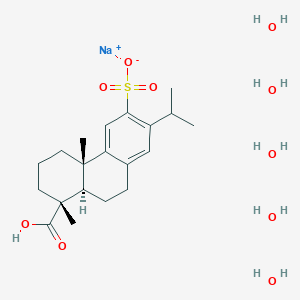

sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5S.Na.5H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;;;;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;5*1H2/q;+1;;;;;/p-1/t17-,19-,20-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMMAIYWPECON-HITVYADUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176390 | |

| Record name | Ecabet sodium pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219773-47-4 | |

| Record name | Ecabet sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecabet sodium pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECABET SODIUM PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DIV854Y8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of ecabet sodium involves several synthetic routes and reaction conditions. One method includes the sulfonation of dehydroabietic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method involves rapid cooling crystallization and temperature cycling to control the crystal habit and particle size of ecabet sodium hydrate . Industrial production methods often focus on optimizing these processes to achieve high purity and yield.

Chemical Reactions Analysis

Ecabet sodium pentahydrate undergoes various chemical reactions, including:

Oxidation: Ecabet sodium can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound.

Substitution: Ecabet sodium can undergo substitution reactions, particularly involving its sulfonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of ecabet sodium extend beyond its use as an anti-ulcer medication. Below are some key research findings and applications:

Table 1: Summary of Research Applications

Case Study 1: Efficacy in Peptic Ulcer Disease

A clinical trial evaluated the efficacy of ecabet sodium in patients with peptic ulcer disease. The results indicated that patients receiving ecabet showed a significant reduction in ulcer size and symptom relief compared to those on placebo.

Case Study 2: Protective Effects Against NSAID-Induced Gastrointestinal Damage

In a study involving patients on long-term non-steroidal anti-inflammatory drugs (NSAIDs), ecabet sodium was administered to assess its protective effects on gastrointestinal mucosa. Findings revealed that patients taking ecabet experienced fewer gastrointestinal complications compared to those not receiving the treatment.

Mechanism of Action

Ecabet sodium exerts its effects through several mechanisms:

Inhibition of Enzymes: It inhibits enzymes such as urease and NADPH oxidase, which are involved in the pathophysiology of peptic ulcer disease and reflux oesophagitis.

Mucin Production: Ecabet sodium increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in the treatment of dry eye syndrome.

Bacterial Adhesion Prevention: By inhibiting urease and NADPH oxidase, ecabet sodium prevents the adhesion of Helicobacter pylori to the gastric mucosa.

Comparison with Similar Compounds

Ecabet sodium pentahydrate can be compared with other similar compounds such as:

Rebamipide: Another gastroprotective agent that stimulates prostaglandin and epidermal growth factor production.

Sucralfate: A compound that forms a protective barrier on the ulcer site.

Biological Activity

Ecabet sodium pentahydrate is a compound primarily recognized for its antiulcer properties and its role in the treatment of Helicobacter pylori (H. pylori) infections. This article delves into the biological activities of ecabet sodium, highlighting its antimicrobial effects, mechanisms of action, and clinical applications supported by various studies.

Overview of this compound

Ecabet sodium is a gastric mucoprotective agent that acts locally to enhance mucosal defense mechanisms. It is primarily used in treating peptic ulcers and H. pylori infections. The compound has shown significant antibacterial activity against H. pylori, which is crucial for its therapeutic efficacy in gastric disorders.

- Bactericidal Activity : Ecabet sodium exhibits a concentration-dependent bactericidal effect against H. pylori, particularly under acidic conditions (pH 3-5). Studies have demonstrated that it inhibits bacterial urease activity, which is essential for H. pylori survival in acidic environments .

- Mucosal Protection : The compound enhances the synthesis of protective factors in the gastric mucosa, such as prostaglandin E2 and bicarbonate secretion, which contribute to mucosal defense against gastric acid and pepsin .

- Morphological Changes : Ecabet sodium induces morphological changes in H. pylori, transforming bacilliform shapes into horseshoe or doughnut forms, which may affect bacterial viability and adherence to gastric epithelial cells .

Case Studies and Clinical Trials

- Eradication Rates : A randomized study compared standard triple therapy (proton pump inhibitor plus antibiotics) with and without ecabet sodium for H. pylori eradication. Results indicated that adding ecabet sodium improved eradication rates from 72.1% to 78.9% in intention-to-treat analysis (p = 0.204) and from 78.8% to 88.6% in per-protocol analysis (p = 0.044) .

- Preventive Effects on Mucosal Injury : In a trial involving low-dose aspirin users, ecabet sodium was shown to prevent aspirin-induced small intestinal lesions. The study reported a significant increase in lesions among patients not receiving ecabet sodium compared to those who did .

Data Summary

The following table summarizes key findings from studies on the biological activity of ecabet sodium:

Q & A

Basic Research Questions

Q. How to confirm the purity of ecabet sodium pentahydrate in laboratory settings?

- Methodology : Use pharmacopeial assays such as titration with 0.1 M NaOH to quantify ecabet sodium content (target range: 98.5%–101.5% on an anhydrous basis) . For dissolution testing, employ UV spectrophotometry at 4500 nm to measure dissolution rates (target: ≥95% within 45 minutes) .

- Example Table :

| Parameter | Method | Specification |

|---|---|---|

| Purity (anhydrous) | NaOH titration | 98.5%–101.5% |

| Dissolution Rate | UV spectrophotometry (4500 nm) | ≥95% in 45 min |

Q. What are the standard methods for characterizing this compound’s physicochemical properties?

- Methodology :

- Solubility : Test solubility in water, methanol, and ethanol (99.5%) under controlled pH (e.g., pH ~3.5 in aqueous solutions) .

- Structural Confirmation : Use FT-IR to identify sulfonate and carboxylate functional groups. X-ray diffraction (XRD) can confirm crystalline structure .

- pH-Dependent Stability : Prepare solutions at varying pH levels (e.g., using NaOH or HCl) and monitor degradation via HPLC .

Q. How to prepare stable aqueous solutions for in vitro assays?

- Methodology : Due to limited water solubility, dissolve this compound in methanol or buffered solutions (e.g., pH-adjusted NaOH). For cell-based assays, ensure residual solvents like methanol are removed via lyophilization and reconstitution in biocompatible buffers .

Advanced Research Questions

Q. How to design a rodent model to evaluate this compound’s mucosal protective effects?

- Methodology :

- Animal Model : Induce chronic acid-reflux esophagitis in rats via surgical ligation of the duodenum .

- Dosage : Administer ecabet orally (e.g., 30–100 mg/kg/day) for 7–14 days .

- Outcome Measures : Quantify mucosal damage histologically (e.g., epithelial thickness, inflammatory cell infiltration) and measure biomarkers like prostaglandin E2 (PGE2) .

- Statistical Considerations : Use ANOVA to compare treatment groups, with post-hoc tests for pairwise comparisons.

Q. How to address batch-to-batch variability in this compound’s physicochemical properties?

- Methodology :

- Quality Control (QC) : Implement HPLC with a C18 column to monitor impurities. Validate methods using reference standards .

- Batch Consistency : Perform dissolution testing across multiple batches and analyze data via coefficient of variation (CV). Adjust synthesis parameters (e.g., crystallization time) if CV exceeds 5% .

- Case Study : A study resolved variability by standardizing crystallization conditions (e.g., temperature, stirring rate) to minimize hydrate formation discrepancies .

Q. What methodologies resolve contradictions in reported solubility data?

- Methodology :

- Standardized Conditions : Replicate solubility tests at fixed temperatures (e.g., 25°C) and pH (e.g., 3.5). Use saturated solutions filtered through 0.22 µm membranes .

- Purity Verification : Cross-check solubility results with purity assays. For example, batches with <98.5% purity may exhibit reduced solubility due to impurities .

- Example : A study attributing low solubility to residual silica gel impurities revised synthesis protocols to include additional filtration steps .

Data Contradiction Analysis

- Scenario : Conflicting reports on ecabet’s solubility in ethanol.

- Resolution : Review solvent grade (e.g., absolute vs. 95% ethanol) and hydration state. This compound is slightly soluble in ethanol (99.5%) but may precipitate in lower-grade solvents due to water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.